molecular formula C11H13IO B1436025 4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene CAS No. 1369920-77-3

4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene

Cat. No. B1436025
M. Wt: 288.12 g/mol
InChI Key: DZEJLFIWVARLBV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • Garve et al. (2014) reported on the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to ring-opened products with chlorine atoms. This study demonstrates the potential use of similar iodobenzene compounds in organic synthesis (Garve et al., 2014).
    • Moroda and Togo (2008) described an iodobenzene-catalyzed cyclization process. Such catalytic processes involving iodobenzene derivatives could be significant in synthesizing complex organic compounds (Moroda & Togo, 2008).
  • Material Science and Engineering:

    • Sakaguchi et al. (2011) explored the synthesis and gas permeability of poly(p-phenyleneethynylene)s with various side groups, including cyclohexylmethoxy. Such studies are important for developing new materials with specific gas permeation properties (Sakaguchi et al., 2011).
  • Pharmaceutical Chemistry:

    • Al-Abdullah et al. (2014) conducted a spectroscopic and computational study on 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, a compound structurally related to 4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene. This research is significant for understanding the properties of potential pharmaceutical compounds (Al-Abdullah et al., 2014).
  • Environmental Chemistry:

    • Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan, a compound related to 4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene, highlighting its potential environmental impact and degradation pathways (Peverly et al., 2014).

Safety And Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.


properties

IUPAC Name

4-(cyclopropylmethoxy)-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEJLFIWVARLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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